molecular formula C20H29FN2O B5085525 N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide

N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide

Cat. No. B5085525
M. Wt: 332.5 g/mol
InChI Key: UXOBFVVRMXNHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide, also known as N-(2-fluorophenethyl)-N-(piperidin-4-ylmethyl)-N-methylpent-4-enamide (FPPP), is a synthetic designer drug that belongs to the class of cathinones. FPPP is a potent psychostimulant that has been reported to have similar effects to amphetamines and cocaine. FPPP is a relatively new drug, which has gained popularity in recent years.

Mechanism of Action

FPPP works by increasing the levels of dopamine in the brain. It does this by binding to the dopamine transporter and inhibiting its reuptake function. This leads to an increase in dopamine levels in the synapse, which results in the psychostimulant effects of the drug. FPPP has also been shown to have a high affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. FPPP has also been shown to increase locomotor activity and induce hyperactivity in animals. Additionally, FPPP has been shown to have anxiogenic effects, which may contribute to its abuse potential.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in laboratory experiments is that it is relatively easy to synthesize and obtain. Additionally, FPPP has been extensively studied, and its effects on the central nervous system are well understood. However, one limitation of using FPPP in laboratory experiments is that it is a potent psychostimulant with abuse potential. Therefore, caution should be exercised when handling and using this compound.

Future Directions

There are several future directions for research on FPPP. One area of research could be to investigate the long-term effects of FPPP on the brain and behavior. Additionally, more research could be conducted on the mechanisms of action of FPPP and its effects on neurotransmitter systems in the brain. Furthermore, research could be conducted on the potential therapeutic uses of FPPP, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Overall, continued research on FPPP could provide valuable insights into the effects of cathinones on the central nervous system and their potential therapeutic uses.

Synthesis Methods

FPPP is synthesized by the reaction of 2-fluoro-phenethylamine with 4-piperidinylmethyl chloride, followed by the reaction of the resulting intermediate with N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamidemethyl-4-pentenamide. The synthesis of FPPP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

FPPP has been studied extensively in the scientific community due to its psychostimulant properties. It has been used in research to investigate the mechanisms of action of cathinones and their effects on the central nervous system. FPPP has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, resulting in the psychostimulant effects of the drug.

properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O/c1-3-4-9-20(24)22(2)16-17-10-13-23(14-11-17)15-12-18-7-5-6-8-19(18)21/h3,5-8,17H,1,4,9-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOBFVVRMXNHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.